molecular formula C17H10ClF2NO4S B14922437 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid

Cat. No.: B14922437
M. Wt: 397.8 g/mol
InChI Key: KOPFSAPNWUBOCN-UHFFFAOYSA-N
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Description

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a benzoic acid moiety, and functional groups such as chloro and difluoromethoxy, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid typically involves multiple steps, including the formation of the benzothiophene core, introduction of the chloro and difluoromethoxy groups, and subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in fibrosis and other pathological conditions . By modulating this pathway, the compound can reduce the expression of proteins involved in fibrosis, such as α-SMA and collagen I.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid lies in its combination of a benzothiophene ring with chloro and difluoromethoxy groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10ClF2NO4S

Molecular Weight

397.8 g/mol

IUPAC Name

3-[[3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C17H10ClF2NO4S/c18-13-11-5-4-10(25-17(19)20)7-12(11)26-14(13)15(22)21-9-3-1-2-8(6-9)16(23)24/h1-7,17H,(H,21,22)(H,23,24)

InChI Key

KOPFSAPNWUBOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl)C(=O)O

Origin of Product

United States

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